Physicochemical Profiling and Analytical Characterization of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS 1016758-25-0)
Physicochemical Profiling and Analytical Characterization of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS 1016758-25-0)
Executive Summary & Structural Rationale
6-(1-Phenylethoxy)pyridine-3-carboxylic acid (CAS 1016758-25-0) is a specialized building block frequently utilized in medicinal chemistry and advanced materials synthesis[1]. Structurally, it is a derivative of nicotinic acid (niacin) where the C6 position of the pyridine ring is substituted with a lipophilic 1-phenylethoxy group.
From an application scientist's perspective, this substitution fundamentally alters the physicochemical behavior of the parent scaffold. The bulky 1-phenylethoxy ether introduces a chiral center (at the benzylic carbon) and significantly increases the molecule's lipophilicity. Furthermore, the oxygen atom situated ortho to the pyridine nitrogen exerts a strong electron-withdrawing inductive effect, which drastically suppresses the basicity of the pyridine ring. Understanding these structural nuances is critical for accurately designing downstream formulation, purification, and biological assay protocols.
Fundamental Physicochemical Properties
Quantitative property prediction and baseline analytical data are summarized in Table 1. Because the CAS registry number 1016758-25-0 lacks specific stereodescriptors, the compound is handled analytically as a racemate unless enantiomeric resolution is explicitly performed.
Table 1: Structural and Physicochemical Data Summary
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₄H₁₃NO₃ | Standard specification[1]. |
| Molecular Weight | 243.26 g/mol | Calculated from atomic weights. |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | Contributions from COOH (37.3), Pyridine N (12.9), and Ether O (9.2). |
| H-Bond Donors / Acceptors | 1 / 3 | 1 donor (carboxylic OH); 3 acceptors (N, carbonyl O, ether O). |
| Predicted pKa₁ (Pyridine N) | ~1.5 | Suppressed by the inductive effect of the adjacent C6 ether oxygen. |
| Predicted pKa₂ (Carboxylic Acid) | ~4.8 | Typical for nicotinic acid derivatives. |
| Predicted LogP (Neutral) | 3.5 – 3.8 | Driven by the highly lipophilic 1-phenylethoxy substituent. |
Acid-Base Dissociation (pKa) Characterization
Causality Behind Experimental Choices
Determining the exact pKa values is vital because ionization dictates both aqueous solubility and membrane permeability. For highly lipophilic ampholytes like CAS 1016758-25-0, traditional potentiometric titration often fails because the neutral species precipitates at the high concentrations (>1 mM) required for the pH electrode to detect proton shifts. Therefore, UV-Metric Titration is the superior choice. The pyridine ring acts as an intrinsic chromophore; protonation/deprotonation alters the π-π* electron transitions, allowing for highly sensitive detection at micromolar concentrations well below the compound's solubility limit.
Self-Validating Protocol: UV-Metric Titration
This protocol aligns with .
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System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validation Step: Titrate a reference standard of potassium hydrogen phthalate to confirm electrode linearity and response time.
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Sample Preparation: Prepare a 50 µM solution of the compound in a 0.15 M KCl aqueous background (to maintain constant ionic strength). If necessary, add exactly 1.0% v/v methanol as a co-solvent to ensure complete dissolution of the neutral species.
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Titration Execution: Automatically titrate the solution from pH 1.0 to pH 7.0 using standardized 0.1 M HCl and 0.1 M KOH, recording the UV absorption spectrum (200–350 nm) at intervals of 0.2 pH units.
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Data Validation (Isosbestic Points): Overlay the collected UV spectra. The system is self-validating if sharp, distinct isosbestic points (wavelengths where absorbance remains constant across all pH values) are observed. This proves the spectral shifts are exclusively due to a two-state acid-base equilibrium. If baseline drift or scattering occurs, it indicates precipitation or degradation, and the assay must be rejected.
Figure 1: pH-dependent microspecies distribution and acid-base equilibrium pathway for CAS 1016758-25-0.
Lipophilicity Profiling (LogP and LogD)
Causality Behind Experimental Choices
Because the compound contains an acidic group, its partitioning behavior is highly pH-dependent. We must measure both the intrinsic partition coefficient of the neutral molecule (LogP, measured at pH ~3.0) and the distribution coefficient at physiological pH (LogD₇.₄, where the molecule is predominantly anionic). The Shake-Flask Method is utilized over computational models to account for complex solvation dynamics of the bulky chiral ether.
Self-Validating Protocol: Shake-Flask Method
This methodology is grounded in .
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Phase Pre-Saturation (Critical Causality): Vigorously stir equal volumes of n-octanol and the target aqueous buffer (pH 3.0 for LogP; pH 7.4 for LogD) for 24 hours. Why: Water and octanol have slight mutual solubility. If unsaturated phases are used, they will dissolve into each other during the assay, altering the phase volume ratio and shifting activity coefficients, which invalidates the concentration calculations.
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Equilibration: Dissolve a known mass of the compound into the pre-saturated octanol phase. Combine with the pre-saturated aqueous phase in a borosilicate glass vial.
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Agitation: Invert the vial gently 100 times. Why: Vigorous shaking creates stable micro-emulsions that artificially inflate the apparent aqueous concentration. Centrifuge the vials at 3000 × g for 20 minutes to force complete phase separation.
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Quantification & Mass Balance (Validation): Sample both phases and quantify the compound using LC-UV. Validation Step: Calculate the total mass recovered ( Massoctanol+Masswater ). The assay is only valid if the recovered mass is 95%–105% of the initial input. A failed mass balance definitively indicates that the compound adsorbed to the glassware or precipitated at the liquid-liquid interface.
Solid-State and Thermal Analysis
Causality Behind Experimental Choices
For downstream formulation, understanding the solid-state properties (melting point, crystallinity, and potential polymorphism) is essential. Differential Scanning Calorimetry (DSC) is chosen because it provides a quantitative thermodynamic profile of phase transitions, distinguishing between true melting events and thermal decomposition.
Self-Validating Protocol: DSC Workflow
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Instrument Calibration: Run a high-purity Indium standard to calibrate the heat flow and temperature sensors.
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Sample Preparation: Weigh 2–3 mg of the powder into an aluminum pan. Crimp the pan with a pin-holed lid . Why: The pin-hole allows any volatile impurities (e.g., residual synthesis solvents or trapped moisture) to escape during heating. Without the pin-hole, vapor pressure would deform the pan, altering its thermal contact with the sensor and producing artifacts in the thermogram.
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Thermal Cycle: Heat the sample from 25°C to 250°C at a controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
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Validation: Run an empty, pin-holed aluminum pan simultaneously as the reference baseline to subtract environmental thermal noise.
Figure 2: Comprehensive analytical workflow for the physicochemical characterization of the compound.
References
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Thoreauchem. (n.d.). 6-(1-phenylethoxy)pyridine-3-carboxylic acid (Product No. TH-C036178). Retrieved March 20, 2026, from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
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OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons.[Link]
